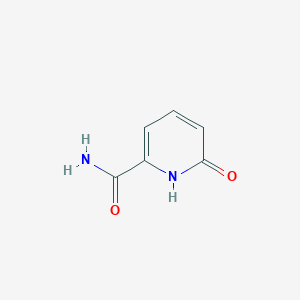

6-Hydroxypicolinamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUGEGLNENDGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Investigations of 6 Hydroxypicolinamide and Its Analogs

Advanced Synthetic Pathways for 6-Hydroxypicolinamide Ligands

The accessibility and modularity of a ligand are paramount for its widespread adoption in catalysis. The this compound framework benefits from straightforward synthetic routes, allowing for the generation of diverse analogs.

One-Step Preparations from 6-Hydroxypicolinic Acid and Anilines

A family of this compound ligands can be readily prepared in a single step. acs.org This efficient synthesis involves the direct coupling of 6-hydroxypicolinic acid with various anilines. acs.orglookchem.com This method's simplicity allows for the creation of a library of ligands with diverse electronic and steric properties, which is crucial for optimizing catalytic performance for specific substrate combinations. acs.org

Development of 6-Hydroxypicolinohydrazides

Building upon the picolinamide (B142947) scaffold, 6-hydroxypicolinohydrazides have been developed as a novel class of ligands. chemrxiv.orggoogle.comgoogle.com These compounds are synthesized from corresponding carboxylic acids or their esters. google.com A notable example is the preparation of N′-(di(pyridin-2-yl)methylene)-6-hydroxypicolinohydrazide, which has been explored for its chemosensory properties. researchgate.netbohrium.combohrium.com More recently, 6-hydroxy picolinohydrazide (B126095) ligands have proven effective in promoting copper-catalyzed C-N cross-coupling reactions at room temperature and have been instrumental in the development of highly efficient copper-catalyzed hydroxylation of (hetero)aryl halides in water. chemrxiv.orgnih.gov The synthesis of these hydrazide derivatives expands the toolbox of available ligands for copper catalysis. chemrxiv.org

Catalytic Applications of this compound Ligands in Cross-Coupling Reactions

The development of catalysts based on abundant and less expensive metals like copper is a significant goal in sustainable chemistry, offering an alternative to precious metals such as palladium. sci-hub.sesinocompound.com this compound and its analogs have emerged as highly effective ligands in copper-catalyzed reactions, demonstrating broad utility. sinocompound.com

Copper-Catalyzed Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, particularly for constructing molecules of pharmaceutical interest. sci-hub.se Copper catalysis, especially when enhanced by ligands like 6-hydroxypicolinamides, provides a powerful method for these reactions. sinocompound.commdpi.com These ligands have shown remarkable efficiency in C-N, C-O, and C-S bond formations. sci-hub.se

Copper-catalyzed C-N cross-coupling, a modern iteration of the classic Ullmann reaction, is a vital tool for synthesizing aryl amines. mdpi.comdntb.gov.ua The this compound ligand family has been identified as particularly effective for the copper-catalyzed coupling of various amines with (hetero)aryl halides. acs.orgsci-hub.se A recent advancement highlighted a 6-hydroxy picolinhydrazide ligand that facilitates the coupling of anilines with aryl bromides at room temperature, a significant step forward in practicality and energy efficiency. chemrxiv.org These reactions are typically performed using a copper(I) source, such as CuI, and a base like potassium carbonate or potassium phosphate (B84403). acs.orgsci-hub.se

A significant application of this compound ligands is in the challenging copper-catalyzed coupling of heteroaryl primary amines with both (hetero)aryl bromides and chlorides. acs.orgsci-hub.sesinocompound.com These reactions address a critical need in pharmaceutical synthesis, where such structural motifs are common. sci-hub.se

The reaction conditions are crucial for success and selectivity. Typically, the couplings are conducted at temperatures ranging from 80–120 °C in solvents like DMSO or sulfolane, with a copper(I) iodide (CuI) catalyst and a suitable base. acs.orgsci-hub.se The choice of base has a pronounced effect on the reaction's rate and chemoselectivity. acs.orgsci-hub.se

For instance, using potassium carbonate (K₂CO₃) as the base allows for the selective C-N coupling of aryl bromides over the less reactive aryl chlorides, generally requiring 2–5 mol % of the copper catalyst at 80–120 °C. acs.orgsci-hub.se When the coupling of aryl chlorides is desired, a stronger base like potassium phosphate (K₃PO₄) is necessary, along with a higher catalyst loading of 5–10 mol % Cu and temperatures between 120–130 °C. acs.orgsci-hub.se

Table 1: Reaction Conditions for Cu-Catalyzed C-N Coupling of Heteroaryl Primary Amines Data sourced from Organic Process Research & Development (2019). acs.orgsci-hub.se

| Aryl Halide | Base | Catalyst Loading (mol % Cu) | Temperature (°C) |

|---|---|---|---|

| Aryl Bromide | K₂CO₃ | 2–5 | 80–120 |

| Aryl Chloride | K₃PO₄ | 5–10 | 120–130 |

This tunable selectivity makes the this compound-ligated copper system a versatile and valuable tool for synthetic chemists. acs.org

C-N Coupling Reactions with Amines

Influence of Base on Chemoselectivity and Reaction Rate (e.g., K2CO3 vs. K3PO4)

In copper-catalyzed cross-coupling reactions, the choice of base can significantly impact chemoselectivity and reaction efficiency. The strength and solubility of the base are critical factors. For instance, in the C-N coupling of heteroaryl primary amines with (hetero)aryl bromides using this compound ligands, the base's strength was found to influence both the rate and chemoselectivity of the reaction. acs.org

The use of a milder base like potassium carbonate (K2CO3) allows for the selective C-N coupling of aryl bromides over aryl chlorides. acs.org This is because K2CO3 is a weaker base than potassium phosphate (K3PO4) and is less effective at promoting the reaction with the less reactive aryl chlorides. acs.org Conversely, when a stronger base like K3PO4 is employed, C-N coupling with aryl chlorides can be achieved, although it may require higher catalyst loadings and temperatures. acs.org

The solubility of the base also plays a crucial role. Kinetic studies have revealed that the solubility of inorganic bases like cesium carbonate (Cs2CO3) and K3PO4 can influence the rate-determining equilibria between different copper species in the catalytic cycle. whiterose.ac.uk In some Ullmann-type reactions, Cs2CO3 has been shown to be a more effective base than K3PO4 or K2CO3, suggesting that the cesium cation may be important for achieving high conversion rates. whiterose.ac.uk However, in other systems, K3PO4 has been identified as the most suitable base. nih.gov

The interplay between the base, ligand, and substrate is complex. For example, in the copper-catalyzed N-arylation of amides, K3PO4 was found to be the most appropriate base when using (S)-N-methylpyrrolidine-2-carboxylate as the ligand in DMF solvent. nih.gov In contrast, for the room-temperature synthesis of primary arylamines from aryl halides and aqueous ammonia (B1221849), K3PO4 was also the base of choice in DMF. pkusz.edu.cn

Table 1: Effect of Base on Reaction Outcomes

| Catalytic System | Reaction | Base | Outcome | Reference |

| CuI/6-Hydroxypicolinamide | C-N coupling of heteroaryl primary amines and (hetero)aryl bromides | K2CO3 | Selective for aryl bromides over aryl chlorides | acs.org |

| CuI/6-Hydroxypicolinamide | C-N coupling of heteroaryl primary amines and (hetero)aryl chlorides | K3PO4 | Coupling with aryl chlorides achieved at higher temperatures and catalyst loadings | acs.org |

| CuI/(S)-N-methylpyrrolidine-2-carboxylate | N-arylation of amides | K3PO4 | Optimal base for this system | nih.gov |

| CuI | Synthesis of primary arylamines from aryl halides and aqueous ammonia | K3PO4 | Successful reaction at room temperature | pkusz.edu.cn |

| CuI/L1H | C-N cross-coupling | Cs2CO3 | More effective than K3PO4 or K2CO3 | whiterose.ac.uk |

Applications in Reductive N-Arylation of Nitroarenes

A recent development has been the use of copper catalysis for the one-pot reductive N-arylation of nitroarenes with (hetero)aryl chlorides in water. researchgate.net This process avoids the pre-reduction of the nitro group to an amine, offering a more atom-economical and streamlined approach to synthesizing diarylamines. researchgate.net Mechanistic studies suggest that these reactions can proceed through the in situ reduction of the nitroarene to generate an azoarene, which then undergoes a dual N-arylation catalyzed by a palladium complex under reducing conditions. researchgate.net While this specific example uses a palladium catalyst, it highlights the potential of using reducing conditions to enable new types of cross-coupling reactions with nitroarenes.

Another approach involves a photochemical C–N coupling of aryl halides with nitroarenes catalyzed by a Ni(II) complex. This method does not require an external photosensitizer and proceeds via the addition of an aryl radical to a nitrosoarene intermediate. researchgate.net These innovative strategies demonstrate the expanding scope of metal-catalyzed reactions for the synthesis of arylamines from readily available nitroarenes.

Utilization of Aqueous Ammonia for Primary Arylamine Synthesis

The synthesis of primary arylamines through the copper-catalyzed coupling of aryl halides with ammonia is a significant advancement over traditional methods that require harsh conditions. pkusz.edu.cn The use of aqueous ammonia as the nitrogen source is particularly advantageous due to its low cost and ease of handling. pkusz.edu.cnchemrxiv.org

Several catalytic systems have been developed to facilitate this transformation under milder conditions. For instance, a copper-catalyzed method using K3PO4 as the base in DMF allows for the synthesis of primary arylamines from aryl iodides and bromides at room temperature. pkusz.edu.cn This procedure is tolerant of a variety of functional groups. pkusz.edu.cn Other effective catalytic systems for the amination of aryl halides with aqueous ammonia include those based on CuI with ligands such as L-proline, 2,4-pentanedione, and N,N-dimethylglycine. pkusz.edu.cn

The development of ligands like pyridyldiketones has enabled the direct amination of aryl iodides with aqueous ammonia at room temperature, and aryl bromides at slightly elevated temperatures (40-80 °C). chemrxiv.org This represents one of the mildest conditions reported for this type of reaction. chemrxiv.org Furthermore, a chelation-assisted, copper-mediated C-H bond amination using aqueous ammonia has been developed, which operates under mild conditions and can be applied to late-stage functionalization of complex molecules. acs.org

Ligand Design and Optimization in C-N Coupling

The design and optimization of ligands are central to the advancement of copper-catalyzed C-N coupling reactions. nih.govsinocompound.com Picolinamide derivatives have emerged as a highly effective class of bidentate ligands for these transformations. nih.govsinocompound.com The electronic and steric properties of substituents on the picolinamide scaffold can be fine-tuned to enhance the catalytic activity and stability of the copper complex. nih.gov

For example, a fluorine-substituted picolinamide ligand has shown excellent results in the synthesis of a wide range of aryl ethers, including those derived from sterically hindered phenols. nih.gov Mechanistic studies suggest that the substituents on the ligand play a crucial role in modulating the redox properties of the copper center, which in turn affects its efficacy in the coupling process. nih.gov

In the context of C-N coupling with heteroaryl primary amines, this compound ligands have proven to be particularly effective. acs.org These ligands are easily synthesized in a single step from 6-hydroxypicolinic acid and the corresponding anilines. acs.org The development of novel ligands, such as those based on picolinohydrazide, has led to highly efficient copper-catalyzed aniline (B41778) cross-coupling reactions at room temperature. chemrxiv.org The design of these ligands often incorporates structural elements from previously successful ligand families to achieve enhanced reactivity. chemrxiv.org

C-O Coupling (Hydroxylation) Reactions of Haloarenes

The synthesis of hydroxylated (hetero)arenes is of great importance in various fields, and copper-catalyzed hydroxylation of haloarenes provides a direct route to these valuable compounds. nih.govnovartis.com

Cu(I)/6-Hydroxy Picolinohydrazide-Catalyzed Hydroxylation in Water

An efficient and environmentally friendly method for the hydroxylation of (hetero)aryl halides has been developed using a Cu(I)/6-hydroxy picolinohydrazide catalytic system in water. nih.govnovartis.com This reaction uses water as both the solvent and the hydroxyl source, making it a sustainable process. nih.govnovartis.com

Specifically, the ligand N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DMCA) has demonstrated high efficiency for the hydroxylation of (hetero)aryl bromides. nih.gov With this ligand, the reaction can be carried out at 80 °C with a very low catalyst loading of 0.01 mol% (100 ppm). nih.gov For substrates with sensitive functional groups, the reaction can proceed at near-room temperature with a slightly higher catalyst loading of 3.0 mol%. nih.gov

For the more challenging (hetero)aryl chlorides, another ligand, N-(2,7-Di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DTBCA), has shown superior activity, enabling hydroxylation at 100 °C with a 2-3 mol% catalyst loading. nih.gov These conditions represent some of the lowest catalyst loadings and temperatures reported for copper-catalyzed hydroxylation reactions. nih.govnovartis.com

Table 2: Performance of 6-Hydroxy Picolinohydrazide Ligands in Hydroxylation

| Ligand | Substrate | Catalyst Loading | Temperature | Outcome | Reference |

| 6-HPA-DMCA | (Hetero)aryl bromides | 0.01 mol% | 80 °C | High efficiency | nih.gov |

| 6-HPA-DMCA | (Hetero)aryl bromides with sensitive groups | 3.0 mol% | Near-room temperature | Good yields | nih.gov |

| 6-HPA-DTBCA | (Hetero)aryl chlorides | 2-3 mol% | 100 °C | Superior activity | nih.gov |

Machine Learning Accelerated Ligand Design and Reaction Optimization

To expedite the discovery of optimal ligands and reaction conditions, machine learning (ML) models have been successfully employed. nih.govnovartis.comresearchgate.net By establishing these models, researchers can more effectively navigate the complex parameter space of ligand structure and reaction variables to accelerate the design and optimization process. nih.govnovartis.com

In the development of the Cu(I)/6-hydroxy picolinohydrazide-catalyzed hydroxylation system, machine learning was instrumental in identifying the most effective ligands, such as 6-HPA-DMCA and 6-HPA-DTBCA, from a library of candidates. nih.govnovartis.com This computational approach allows for a more rational and efficient exploration of structure-activity relationships, ultimately leading to the development of highly active and selective catalytic systems. nih.govnovartis.com

Reactivity and Selectivity in Ortho-Activated Substrates

The presence of activating groups at the ortho position of substrates has a profound impact on the reactivity and selectivity of copper-catalyzed reactions employing this compound ligands. Research has shown that ortho-activated substrates exhibit exceptionally high reactivity and selectivity in copper-catalyzed hydroxylation reactions. acs.org This enhanced reactivity is a key feature of these catalytic systems.

In the context of C-N coupling reactions, the nature of the base used has been found to influence both the rate of reaction and the chemoselectivity. For instance, the use of K₃PO₄ as a base leads to more rapid catalysis compared to K₂CO₃. However, K₂CO₃ provides selectivity for the exclusive coupling of aryl bromides over aryl chlorides. sci-hub.se This demonstrates the tunability of the reaction conditions to achieve desired outcomes based on the substrate and the chosen base.

Furthermore, in the coupling of heteroaryl primary amines with heteroaryl bromides and chlorides, the ligand-to-copper molar ratio plays a crucial role. Increasing this ratio beyond 1:1 has been observed to increase the reaction rate. sci-hub.se For example, in a specific transformation, a 1:1 ligand-to-copper ratio at a 2.5 mol % copper loading resulted in 21% conversion after 6 hours, while a 2:1 ratio achieved 62% conversion, and a 4:1 ratio led to over 99% conversion under the same conditions. sci-hub.se

The following table summarizes the effect of different bases on the reactivity and selectivity of these reactions:

| Base | Reactivity | Selectivity | Reference |

| K₃PO₄ | Higher | Lower (couples both aryl bromides and chlorides) | sci-hub.se |

| K₂CO₃ | Lower | Higher (selective for aryl bromides over chlorides) | sci-hub.se |

Ligand Stability and Catalyst Loadings

The stability of the this compound ligand and the required catalyst loadings are critical factors for the practical application of these catalytic systems. A significant challenge in some copper-catalyzed reactions is the potential for ligand degradation or side reactions. For example, in certain C-N coupling reactions, N-arylation of the ligand itself can be a competitive process, leading to catalyst deactivation and incomplete conversion. sci-hub.se This was observed with pyroglutamamide-based ligands, which, despite their low cost, were prone to competitive arylation. sci-hub.se

To address this, ligands with improved stability have been developed. For instance, ligands derived from 6-oxopipecolic acid showed lower rates of competitive ligand arylation while maintaining high reactivity for the desired coupling reaction. sci-hub.se However, the higher cost of the starting material for these ligands presents a practical limitation. sci-hub.se

Impressive advancements have been made in reducing catalyst loadings. For the hydroxylation of (hetero)aryl bromides, a catalyst loading as low as 0.01 mol% has been achieved using the N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (L32) ligand at 80 °C, reaching a turnover number (TON) of 10,000. researchgate.net For more sensitive substrates, a higher loading of 3.0 mol% is required at near-room temperature. researchgate.net For less reactive chloride substrates, the N-(2,7-di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (L42) ligand has proven effective at 2–3 mol% catalyst loading at 100 °C. researchgate.net

The table below highlights key data on catalyst loadings for different substrates and ligands:

| Ligand | Substrate | Catalyst Loading | Temperature (°C) | TON | Reference |

| L32 (6-HPA-DMCA) | (Hetero)aryl bromides | 0.01 mol% | 80 | 10,000 | researchgate.net |

| L32 (6-HPA-DMCA) | Sensitive (hetero)aryl bromides | 3.0 mol% | Near-room | Not specified | researchgate.net |

| L42 (6-HPA-DTBCA) | Chloride substrates | 2–3 mol% | 100 | Not specified | researchgate.net |

Synthesis of Masked (Hetero)aryl Sulfinates

A notable application of copper catalysis involving this compound and related ligands is the synthesis of masked (hetero)aryl sulfinates. These compounds are valuable precursors for a variety of medicinally relevant sulfonyl derivatives. acs.org A developed method utilizes a copper-catalyzed, base-free reaction under mild conditions to couple (hetero)aryl iodides with the commercial sulfonylation reagent sodium 1-methyl 3-sulfinopropanoate (SMOPS). acs.org

Initial investigations into this coupling reaction explored the use of this compound ligands, which resulted in a maximum yield of 50% with a specific ligand (L2). acs.orgnih.gov While this was a promising result, further high-throughput screening revealed that commercially available Ullmann ligands were more effective for this particular transformation. acs.orgnih.gov

To expand the scope to include aryl bromide substrates, a tert-butyl ester variant of the SMOPS reagent, named STOPS, was developed. acs.org The sulfones generated from these reactions can be subsequently unmasked under basic conditions to yield the desired sulfinates, which can then be further functionalized. acs.org This two-step process provides a versatile route to a range of sulfonyl-containing functional groups. acs.orgnih.gov

The reaction conditions for the synthesis of masked (hetero)aryl sulfinates are summarized below:

| Substrate | Sulfonylation Reagent | Catalyst System | Conditions | Reference |

| (Hetero)aryl iodides | SMOPS | CuI (10 mol%) / Ullmann ligand | DMSO, moderate temperature, base-free | acs.org |

| Aryl bromides | STOPS | CuI (10 mol%) / L4 | DMSO, 70 °C | acs.orgnih.gov |

Mechanistic Studies of Copper-Catalyzed Reactions

Understanding the mechanism of these copper-catalyzed reactions is essential for their further development and optimization. Studies have focused on identifying rate-limiting steps and characterizing the coordination of the this compound ligands to the copper center.

Mechanistic investigations into copper-catalyzed asymmetric hydroboration of alkenes have provided insights that may be relevant to reactions involving this compound ligands. In the hydroboration of vinylarenes, the turnover-limiting step has been identified as the borylation of a phenethylcopper(I) complex with pinacolborane (HBpin). nih.gov This step leads to the formation of the boronate ester product and a copper hydride species. nih.gov For internal alkenes, the rate-limiting step is the insertion of the alkene into a copper(I) hydride, which is formed by the reversible dissociation of HBpin from a copper(I) dihydridoborate complex. nih.gov

The coordination of this compound ligands to the copper center is a key aspect of their function. The hydroxyl group at the 6-position and the amide functionality provide a bidentate chelation site for the copper ion. This coordination is believed to be crucial for the catalytic activity.

Studies on related pyridine-hydroxamic acid ligands have shown a tendency to form bi- and trinuclear copper(II) complexes. acs.org The coordination can occur through a bis-(bidentate) chelating-and-bridging mode, where the hydroxamate group forms an (O,O') chelate and also bridges through its nitrogen and oxygen atoms (μ₂-(N,O)-bridge). acs.org This ability to form multinuclear complexes could play a role in the catalytic cycle.

Furthermore, ¹H NMR studies on a related C-N coupling system have suggested the formation of a 1:1 ligand-to-copper complex. acs.org Competition for copper binding between the ligand and the amide substrate was also observed, indicating a dynamic equilibrium in the reaction mixture. acs.org Density functional theory (DFT) calculations have also been employed to study the reaction mechanism of copper-catalyzed C-H hydroxylation/C-S coupling, suggesting that the hydroxyl group of the ligand enhances its coordination ability. nih.gov

Coordination Chemistry and Supramolecular Assemblies of 6 Hydroxypicolinamide

Complexation with Metal Ions (e.g., Cu(II), Tb(III), Zn(II))

6-Hydroxypicolinamide and its related isomers are effective chelating agents for a range of metal ions, including d-block and f-block elements. The coordination typically involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the amide group, which can be deprotonated.

Copper(II): this compound and its analogs readily form complexes with copper(II). For instance, pyridine-2-hydroxamic acid (an isomer, also known as N-hydroxypicolinamide) has been shown to form several species with Cu(II) in solution, including a notable pentanuclear complex, [Cu₅(L-H)₄]²⁺, which has a 12-metallacrown-4 structure. nih.gov The ligands in these complexes can adopt a bis-(bidentate) chelating-and-bridging mode, utilizing both the (O,O') hydroxamate group and the (N,N') group involving the pyridine and hydroxamic nitrogen atoms. nih.gov In a related compound, a copper(II) complex with 6-hydroxypicolinic acid, [Cu(6-OHpic)₂(3-pic)₂], the Cu(II) ion is in a tetragonally compressed octahedral coordination environment, a result of the Jahn-Teller effect. srce.hr This complex is formed by two N,O-bidentate 6-hydroxypicolinate ligands and two 3-picoline molecules in trans positions. srce.hr this compound itself has been identified as an effective supporting ligand for copper-catalyzed C-N and C-O coupling reactions, underscoring its ability to coordinate with Cu(I) and Cu(II) centers during catalytic cycles. acs.orgscientificupdate.comacs.org

Terbium(III): While direct studies on this compound with Terbium(III) are limited, research on the related ligand 3-hydroxypicolinamide (B1208869) (HPA) provides significant insight. HPA forms a stable ML₂ species with Tb(III), where it acts as an O,O,N,N-chelating ligand. scielo.org.za This complexation dramatically sensitizes the characteristic luminescence of the Tb(III) ion, with optimal efficiency in slightly acidic to neutral solutions (pH 6-8). scielo.org.za The presence of surfactants or ethanol (B145695) further enhances the luminescence intensity by protecting the complex from radiationless deactivation pathways. scielo.org.za This suggests that this compound could similarly serve as an "antenna" ligand to enhance the photophysical properties of lanthanide ions like Tb(III).

Zinc(II): Zinc(II) ions are known to form coordination complexes and polymers with picolinamide-based ligands. researchgate.net For example, 3-hydroxypicolinamide has been used to prepare a highly luminescent, six-coordinated octahedral zinc(II) complex, [Zn(Hhpa)₂(OH)₂], which features hydroxides as axial ligands in solution. rsc.org In other systems, zinc(II) has been shown to form distorted tetrahedral complexes with iso-quinoline N-oxide ligands, [ZnX₂(iQNO)₂], and octahedral complexes like [Zn(iQNO)₆]²⁺, depending on the counter-ion. nih.gov The reaction of Zn(II) perchlorate (B79767) with N-(furan-2-ylmethyl)-2-pyridinecarboxamide results in a distorted octahedral complex where the zinc(II) is chelated by three ligands. ias.ac.in These examples highlight the structural flexibility of zinc(II) coordination spheres, suggesting that this compound can form various mononuclear complexes or serve as a node in extended polymeric structures.

Role in the Preparation of Metallacrowns

Metallacrowns are inorganic analogs of crown ethers where the repeating [-CH₂-CH₂-O-] unit is replaced by a [-M-N-O-] sequence. This compound, in its deprotonated form, is an excellent ligand for the self-assembly of these structures. The hydroximate moiety provides the N-O bridge between adjacent metal ions in the metallacrown ring.

Specifically, the isomer pyridine-2-hydroxamic acid has been extensively used in the synthesis of metallacrowns. nih.gov Its reaction with Cu(II) ions leads to the spontaneous formation of a highly stable 12-metallacrown-4 structure. nih.gov This demonstrates the ligand's inherent ability to direct the assembly of specific multinuclear architectures. The formation of these cyclic complexes is a testament to the geometric and electronic preferences encoded within the ligand structure, which guides the coordination process to yield thermodynamically favored, well-defined supramolecular entities.

Application as Building Blocks for Coordination Polymers

Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers). The ability of this compound to bridge metal centers makes it a valuable building block in this field. researchgate.net By connecting metal ions, these ligands can generate one-, two-, or three-dimensional networks. mdpi.commdpi.com

The structural outcome of the self-assembly process depends on several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. Picolinamide-based ligands have been successfully employed to create Zn(II) coordination polymers with both one-dimensional chain and two-dimensional layer structures. researchgate.net The design of these materials is of significant interest as their properties, such as porosity, stability, and catalytic activity, are directly related to their dimensionality and topology. rsc.org

Structural Characterization of Metal Complexes

The crystal structure of N-hydroxypicolinamide monohydrate (C₆H₆N₂O₂·H₂O), an isomer of this compound, has been thoroughly characterized. nih.gov The molecule adopts a notably flattened conformation, with the dihedral angle between the hydroxamic group and the pyridine ring being only 5.6 (2)°. nih.gov The crystal structure consists of the N-hydroxypicolinamide molecule and a water molecule linked by hydrogen bonds. nih.gov

| Crystal Data for N-Hydroxypicolinamide Monohydrate | |

| Chemical Formula | C₆H₆N₂O₂·H₂O |

| C=O Bond Length | 1.234 (2) Å |

| C—N Bond Length | 1.325 (2) Å |

| Tautomeric Form | Z-keto |

| Conformation (Pyridine-Amide) | E |

| Data sourced from Safyanova et al. (2015). nih.gov |

In metal complexes, the coordination environment is a key feature. For the complex [Cu(6-OHpic)₂(3-pic)₂], the copper(II) ion has a tetragonally compressed octahedral geometry. srce.hr

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are crucial in stabilizing the crystal packing of this compound complexes and directing their self-assembly into larger architectures. nih.gov

In the crystal structure of N-hydroxypicolinamide monohydrate, O—H⋯O and N—H⋯N hydrogen bonds connect the organic molecules and water molecules. nih.gov These interactions, combined with π–π stacking between adjacent pyridine rings, organize the components into columns that extend along the b-axis, which are then linked into a two-dimensional framework. nih.govresearchgate.net

| Key Non-Covalent Interactions | |

| Interaction Type | Details |

| Hydrogen Bonding | O—H⋯O and N—H⋯N interactions link molecules into a 2D framework. nih.gov |

| π–π Stacking | Occurs between pyridine rings, organizing molecules into columns. nih.gov |

| Centroid–Centroid Distance | 3.427 (1) Å between stacked pyridine rings. nih.govresearchgate.net |

| C–H∙∙∙π Interaction | Observed in the [Cu(6-OHpic)₂(3-pic)₂] complex, contributing to the 3D architecture. srce.hr |

These directional interactions are fundamental tools in crystal engineering, allowing for the rational design of supramolecular structures with predictable topologies.

Hydroxamic acids like this compound can exist in different tautomeric forms, including the keto form (R-C(=O)NH-OH) and the imino(enol) form (R-C(OH)=N-OH). Each of these can exist as E and Z isomers, and a zwitterionic form is also possible. The specific form adopted can be influenced by factors such as the solvent, pH, and coordination to a metal ion. beilstein-journals.org

Crystal structure analysis reveals that N-hydroxypicolinamide monohydrate exists in the Z-keto tautomeric form. nih.gov This is confirmed by the observed C=O and C-N bond lengths of 1.234 (2) Å and 1.325 (2) Å, respectively. nih.gov The conformation about the C-C bond between the pyridine ring and the hydroxamic group is E. nih.gov Theoretical studies on the related 6-hydroxypicolinic acid show that the conversion from enol to keto forms is energetically favorable. researchgate.net The ability of the ligand to tautomerize is significant, as different tautomers present different coordination sites and geometries, which can be exploited in the design of responsive materials and molecular sensors. nih.gov

Photophysical Properties of Metal Complexes

Detailed studies on the photophysical properties, such as absorption and emission spectra, of metal complexes specifically with this compound are not extensively documented in the scientific literature. The investigation of these properties is essential for understanding the electronic structure of the complexes and their potential applications in areas like sensing, imaging, and light-emitting devices.

The photophysical properties of metal complexes are largely dictated by the nature of the metal ion and the coordinated ligands. The absorption spectra of transition metal complexes in the UV-visible region typically arise from d-d transitions, ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and intraligand (π-π*) transitions. The emission properties (fluorescence or phosphorescence) are dependent on the nature of the lowest excited state.

For lanthanide complexes, the ligand plays a crucial role as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light through its characteristic f-f transitions. The efficiency of this process is highly dependent on the energy levels of the ligand's excited states. While the photophysical properties of complexes with various picolinamide (B142947) derivatives have been explored, specific data for this compound complexes is not available.

Table 2: Hypothetical Photophysical Data for a Metal Complex of this compound

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| [M(this compound)nLm] | Data not available | Data not available | Data not available | Data not available |

This table is a template to illustrate the type of data that would be relevant. No experimental data for metal complexes of this compound could be found.

Computational Chemistry and Structure Activity Relationship Sar Studies

Ligand-Based Drug Design Approaches

Ligand-based drug design focuses on a set of molecules known to interact with a target to identify key structural features responsible for their activity. google.com This approach is particularly valuable when the three-dimensional structure of the target is unknown. In the context of 6-hydroxypicolinamide, this methodology is applied to understand and optimize its function as a ligand in metal-catalyzed reactions.

Research has identified a family of this compound ligands as effective for copper (Cu)-catalyzed cross-coupling reactions, which are crucial for synthesizing pharmaceuticals. acs.orgacs.org The design process involves synthesizing a library of related ligands and evaluating their performance. The structure-activity relationships (SAR) observed from these libraries are then used to build a model for what makes an effective ligand. For instance, studies on this compound derivatives revealed that substituents on the arylamide portion of the molecule are critical for high catalytic activity. acs.org Specifically, preparing the parent 6-hydroxy-N-phenylpicolinamide from aniline (B41778) resulted in significantly lower reactivity compared to derivatives with ortho substituents on the phenyl ring. acs.org This insight, derived from comparing a series of related ligands, is a classic example of a ligand-based design strategy, where the focus remains on the ligand's structure to optimize its function.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor, which is typically determined through techniques like X-ray crystallography or NMR spectroscopy. This approach involves designing molecules that can fit into and interact with the target's binding site with high affinity and selectivity.

While this compound itself is primarily studied as a ligand for catalytic metals rather than a direct inhibitor of a biological target, the principles of SBDD are highly relevant. If the structure of a copper-catalyst complex containing a this compound ligand is known, SBDD methods can be used to predict how modifications to the ligand would affect its binding to the copper center and, consequently, its catalytic efficiency. This allows for the rational design of new ligands with improved properties. For example, understanding the geometry of the ligand-metal complex can help chemists design derivatives that enhance catalytic activity or improve selectivity in specific chemical transformations. nottingham.ac.uk

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. google.com A key component of this is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target) to form a stable complex. researchgate.net Docking is used to predict the binding affinity and mode of interaction between a ligand and a target protein.

In the context of this compound, molecular modeling and docking would be instrumental in drug discovery programs targeting specific enzymes. For instance, if this compound were identified as a potential inhibitor of a particular enzyme, docking studies could be performed to understand how it fits into the enzyme's active site. These studies can reveal critical interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to its binding affinity. google.comresearchgate.net Although the provided search results focus more on its application in catalysis, the use of molecular docking to study derivatives of acridine (B1665455) that were synthesized based on a lead compound illustrates how this technique is applied to understand binding affinity with targets like DNA topoisomerase. researchgate.net Such computational insights are invaluable for guiding the synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com QSAR models translate the physicochemical properties or structural features of molecules into numerical descriptors, which are then correlated with a measured activity, such as inhibitory concentration (IC50) or reaction yield.

A QSAR model is typically expressed as a mathematical equation: Activity = f(molecular descriptors) + error

This equation, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com While no specific QSAR studies focused solely on this compound were identified in the search results, the methodology has been widely applied to other classes of molecules for various purposes, including the development of anti-tuberculosis agents and 5-LOX inhibitors. rsc.orgresearchgate.net For a series of this compound derivatives, a QSAR study could be developed to correlate descriptors—such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters)—with their observed catalytic efficiency or biological activity. This would enable the prediction of performance for novel derivatives and provide deeper insight into the mechanism of action.

Machine Learning Applications in Ligand Design and Reaction Optimization

Machine learning (ML) has emerged as a powerful tool in chemical research, capable of accelerating both the design of new ligands and the optimization of reaction conditions. researchgate.netnih.gov By analyzing large datasets, ML models can identify complex patterns and relationships that are not immediately obvious to human researchers.

Recent research highlights the successful application of ML to a Cu(I)-catalyzed hydroxylation reaction using 6-hydroxy picolinohydrazides, a class of compounds derived from this compound. researchgate.netnih.gov In these studies, machine learning models, such as Random Forest and Bayesian optimization, were established to accelerate the design of effective ligands and the optimization of reaction parameters. researchgate.net The workflow involved training the model on historical data and then using it to predict the performance of unsynthesized ligands, which guided the selection of the most promising candidates for synthesis. researchgate.net

This approach led to the identification of highly efficient ligands. For example, N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DMCA) was found to be exceptionally effective for the hydroxylation of (hetero)aryl bromides. researchgate.netnih.gov Another derivative, N-(2,7-Di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DTBCA), showed superior activity for chloride substrates. researchgate.netnih.gov These findings represent state-of-the-art results for copper-catalyzed hydroxylation reactions in terms of both low catalyst loading and mild reaction temperatures. nih.gov

Table 1: Performance of Machine Learning-Identified this compound Derivatives in Cu-Catalyzed Hydroxylation

| Ligand Name | Abbreviation | Substrate Type | Catalyst Loading | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide | 6-HPA-DMCA | (Hetero)aryl bromides | 0.01 mol % | 80 °C | Achieved 10,000 TON | researchgate.netnih.gov |

| N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide | 6-HPA-DMCA | Substrates with sensitive functional groups | 3.0 mol % | Near-room temperature | Effective hydroxylation | researchgate.netnih.gov |

Biological and Biomedical Research Applications Excluding Dosage

Enzyme-Inhibitory Properties and Mechanisms of Action

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be reversible or irreversible and is a fundamental mechanism for the regulation of metabolic pathways and other cellular processes. wikipedia.orgyoutube.com The inhibitory action of a compound is often characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov

Derivatives of 6-hydroxypicolinamide have been explored as inhibitors for a range of enzymes. The mechanism of inhibition often involves the specific binding of the inhibitor to the enzyme's active site, preventing the natural substrate from binding, a process known as competitive inhibition. wikipedia.orgnih.gov In other cases, inhibitors may bind to an allosteric site, changing the enzyme's conformation and reducing its efficiency. youtube.com The effectiveness of these inhibitors is influenced by factors such as their chemical structure, which dictates their affinity and specificity for the target enzyme.

Research into various classes of compounds has demonstrated a wide array of enzyme-inhibitory activities. For instance, studies on plant extracts have revealed potent inhibitory effects against enzymes like α-glucosidase and α-amylase, which are relevant to the management of diabetes. mdpi.comnih.govmdpi.com Similarly, the inhibition of cholinesterases is a key strategy in the treatment of neurodegenerative disorders. nih.govnih.gov The design of novel inhibitors often involves computational methods like molecular docking to predict the binding interactions between the compound and the enzyme's active site. nih.govnih.gov

Role as Ligands in Inhibitor Discovery

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In drug discovery, ligands are designed to bind to specific targets like enzymes or receptors to modulate their function. The this compound scaffold has served as a valuable starting point for the development of potent and selective inhibitors for several key enzymes.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in regulating gene expression and other cellular processes. unimore.it HDAC6, a class IIb HDAC, is primarily located in the cytoplasm and deacetylates non-histone proteins such as tubulin and Hsp90. unimore.itnih.gov Its inhibition has emerged as a promising therapeutic strategy for cancer and neurodegenerative diseases. nih.govunimore.it

Many HDAC inhibitors incorporate a zinc-binding group (ZBG) to interact with the zinc ion in the enzyme's active site. unimore.itnih.gov While hydroxamic acids are common ZBGs, they have been associated with potential genotoxicity. nih.gov This has driven the search for alternative ZBGs. In this context, derivatives of this compound have been investigated. For example, a novel series of HDAC6 inhibitors based on a 3-hydroxy-isoxazole ZBG, conceptually related to hydroxypicolinamides, has been developed. unimore.itnih.gov Some of these compounds have demonstrated significant HDAC6 inhibitory potency. unimore.itnih.gov

| Compound | Linker | Cap Group | HDAC6 IC50 (nM) |

| 17 | Methyl-ether | Flexible aromatic | Potent |

| 23 | Methylamine | Flexible aromatic | Slight improvement over 17 |

| 27 | Methyl-ether | Flexible aromatic | Potent |

Table 1: Examples of 3-hydroxy-isoxazole derivatives as HDAC6 inhibitors. Data sourced from research on novel zinc-binding groups. unimore.itnih.gov

The design of these inhibitors often follows a pharmacophore model consisting of a cap group that interacts with the surface of the enzyme, a linker region, and the zinc-binding group. nih.govresearchgate.net Structural modifications to the cap and linker regions of these molecules have been shown to influence their potency and selectivity for HDAC6. nih.govbroadinstitute.org

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is a protein kinase involved in neuronal development and function. nih.gov Overactivity of DYRK1A has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govdoaj.org Notably, DYRK1A can phosphorylate α-synuclein, a protein whose aggregation into Lewy bodies is a hallmark of Parkinson's disease. nih.gov This phosphorylation can enhance the formation of intracellular α-synuclein inclusions, which are neurotoxic. nih.gov Therefore, inhibiting both DYRK1A activity and α-synuclein aggregation is a promising therapeutic strategy.

While direct studies on this compound for this dual inhibition are not prominent, the development of DYRK1A inhibitors is an active area of research. mdpi.comgoogle.com Various small molecules, including natural products and synthetic compounds, have been identified as potent DYRK1A inhibitors. nih.govresearchgate.net These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its catalytic activity. nih.gov The search for compounds that can also interfere with the aggregation of α-synuclein represents a multi-target approach to treating neurodegenerative disorders. nih.gov

| Inhibitor Type | Target | Potential Therapeutic Application |

| Small Molecules | DYRK1A | Neurodegenerative diseases (e.g., Alzheimer's, Down's Syndrome) |

| Peptides/Small Molecules | α-synuclein aggregation | Parkinson's disease |

| Dual-function compounds | DYRK1A and α-synuclein aggregation | Parkinson's disease and other synucleinopathies |

Table 2: Overview of inhibitor strategies for DYRK1A and α-synuclein aggregation.

Interleukin-6 (IL-6) is a pleiotropic cytokine with a wide range of functions in the immune system, inflammation, and hematopoiesis. frontiersin.org Dysregulated IL-6 signaling is implicated in various autoimmune and inflammatory diseases. frontiersin.org IL-6 signals through a receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing subunit gp130. thno.org Blockade of this signaling pathway is a validated therapeutic approach for several conditions. jci.orgnih.gov

While this compound itself is not a primary agent for IL-6 blockade, the principles of ligand-based design are central to the development of IL-6 inhibitors. Therapeutic strategies include monoclonal antibodies that target IL-6 or its receptor. frontiersin.orgacir.org For instance, blocking the IL-6 receptor can induce a regulatory phenotype in B cells and plasmablasts. nih.gov Research in this area focuses on understanding the precise molecular interactions that can disrupt the formation of the active IL-6/IL-6R/gp130 signaling complex. thno.org

Influenza neuraminidase is a viral enzyme that plays a critical role in the release of new virus particles from infected host cells, thus facilitating the spread of the infection. nih.govnih.gov Inhibition of neuraminidase is a key strategy for the treatment of influenza. nih.govbasicmedicalkey.com Several approved antiviral drugs, such as oseltamivir (B103847) and zanamivir, are neuraminidase inhibitors. nih.govbasicmedicalkey.com

Impact on Cellular Processes and Biological Pathways

The inhibition of specific enzymes by this compound derivatives can have significant downstream effects on various cellular processes and biological pathways. For example, by inhibiting HDAC6, these compounds can lead to the hyperacetylation of tubulin, which affects microtubule dynamics, cell migration, and cell division. unimore.it This can be a valuable mechanism in cancer therapy to induce cell cycle arrest and apoptosis. nih.govyoutube.com

In the context of neurodegenerative diseases, the inhibition of DYRK1A can modulate signaling pathways involved in neuronal apoptosis and mitochondrial function, potentially offering neuroprotective effects. doaj.org By preventing the phosphorylation of α-synuclein, such inhibitors could reduce the formation of toxic protein aggregates, thereby alleviating cellular stress and improving neuronal survival. nih.gov

The broader impact of enzyme inhibition on biological pathways is a cornerstone of pharmacology. By selectively targeting key nodes in these pathways, it is possible to correct dysregulated cellular functions that contribute to disease. The continued exploration of this compound and related structures as specific and potent enzyme inhibitors holds promise for the development of novel therapeutic interventions for a range of human diseases.

Stimulation of Fibrillar Collagens (Type I, III, V) and Heat Shock Proteins (HSP-27, 47, 70, 90)

Studies on human dermal fibroblasts have demonstrated that 3-hydroxypicolinamide (B1208869) can significantly stimulate the expression of essential fibrillar collagens. In both non-irradiated and UVA-irradiated cells, this compound was shown to increase the expression of Type I, Type III, and Type V collagens. The loss of these structural proteins is a key factor in the development of wrinkles and skin laxity.

Heat Shock Proteins (HSPs) are chaperone proteins that play a crucial role in maintaining cellular health and facilitating the proper formation of the ECM. HSP-47, for instance, is a collagen-specific chaperone essential for the formation of its triple helical structure. Research indicates that 3-hydroxypicolinamide has varied, though generally stimulatory, effects on the expression of several HSPs in dermal fibroblasts. Specifically, it was found to stimulate HSP-27 in non-irradiated cells at concentrations of 0.01%, 0.1%, and 1%. The compound also showed stimulatory effects on HSP-47, HSP-70, and HSP-90 in both non-irradiated and UVA-radiated fibroblasts, highlighting its potential to support the cellular mechanisms that protect against stress and aid in protein folding and maturation.

| Target Molecule | Observed Effect | Cell Condition | Source |

|---|---|---|---|

| Fibrillar Collagen (Type I, III, V) | Significant Stimulation | Non-irradiated & UVA Radiated | |

| HSP-27 | Stimulation | Non-irradiated & UVA Radiated | |

| HSP-47 | Stimulation | Non-irradiated & UVA Radiated | |

| HSP-70 | Stimulation | Non-irradiated & UVA Radiated | |

| HSP-90 | Stimulation | Non-irradiated & UVA Radiated |

Modulation of Elastin (B1584352) and Fibrillin Expression

Elastin and fibrillin are critical components of elastic fibers, which provide resilience and elasticity to tissues like the skin. Fibrillin microfibrils act as a scaffold for the deposition of elastin during the formation of these fibers. The expression of these proteins is a key area of investigation in anti-aging research. While compounds like demethoxypodopterin and certain steroid antibiotics have been shown to enhance elastin expression, specific studies detailing the direct effects of this compound on elastin and fibrillin expression are not prominent in the available literature. Research in this area typically focuses on how various agents can counteract the degradation or stimulate the synthesis of these vital elastic fiber components.

Inhibition of Matrix Metalloproteinases (MMP) and Elastase Activities

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of ECM components, including collagen. Similarly, elastase is a proteinase that breaks down elastin. Increased activity of these enzymes is associated with tissue remodeling and aging. The inhibition of MMPs and elastase is a therapeutic strategy for preventing the breakdown of the ECM. Inhibitors can be endogenous, such as Tissue Inhibitors of Metalloproteinases (TIMPs), or synthetic compounds that often work by chelating the zinc ion in the MMP active site. While numerous inhibitors have been developed and studied, research specifically identifying this compound as an inhibitor of MMP or elastase activity is not extensively documented.

Pharmacokinetic Investigations (Excluding Dosage/Administration)

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). This field is essential for determining the appropriate application and predicting the behavior of a compound in the body.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the ADME of a compound in humans and other species. These models represent the body as a series of interconnected compartments, each corresponding to a specific organ or tissue, defined by physiological parameters like blood flow rates and organ volumes. By integrating a compound's specific physicochemical and biochemical data, PBPK models can simulate its concentration over time in various parts of the body. This approach is widely used in drug development to extrapolate data across species and predict outcomes in first-in-human studies. However, the development and publication of a specific PBPK model for this compound are not found in the available research.

Characterization of Absorption, Distribution, Metabolism, and Excretion

The journey of a chemical compound through the body is defined by four key processes:

Absorption: The process by which the compound enters the bloodstream from the site of administration.

Distribution: The reversible transfer of the compound from the bloodstream to various tissues and organs.

Metabolism: The chemical conversion or biotransformation of the compound into other molecules, known as metabolites.

Excretion: The removal of the compound and its metabolites from the body, primarily through the kidneys (urine) or liver (bile).

Understanding these ADME properties is fundamental in pharmacology. While comprehensive ADME profiles exist for many therapeutic agents, a detailed characterization for this compound has not been specifically detailed in the surveyed scientific literature.

Studies in Healthy Volunteers and Specific Patient Populations (e.g., Renal Impairment)

Pharmacokinetic studies are often conducted in healthy volunteers to establish a baseline understanding of a drug's behavior. These studies are also crucial in specific patient populations, such as individuals with renal impairment, because kidney function significantly influences drug clearance. In patients with impaired renal function, the elimination half-life of a drug cleared by the kidneys may be prolonged, potentially requiring adjustments to prevent accumulation. Conducting such studies is considered a vital step in the approval process for new drugs. To date, specific pharmacokinetic studies of this compound in healthy volunteers or populations with renal impairment have not been published in the accessible literature.

Insufficient Data to Profile Drug-Drug Interactions of this compound

Despite a comprehensive search of available scientific literature, no specific data regarding the drug-drug interaction profile of the chemical compound this compound could be located. Detailed research findings on its metabolic pathways, including its potential to inhibit or induce cytochrome P450 (CYP) enzymes or interact with drug transporters, are not publicly available.

Drug-drug interactions are a critical consideration in biomedical research and drug development. These interactions can significantly alter the efficacy and safety of therapeutic agents. The primary mechanisms governing these interactions involve the modulation of drug-metabolizing enzymes and drug transport proteins.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Inhibition of a specific CYP enzyme by one drug can lead to increased concentrations of a co-administered drug that is metabolized by the same enzyme, potentially causing toxicity. Conversely, the induction of a CYP enzyme can accelerate the metabolism of another drug, reducing its therapeutic effect. Standard in vitro assays using human liver microsomes are typically employed to determine the half-maximal inhibitory concentration (IC50) of a compound against various CYP isoforms. However, no such data has been published for this compound.

Drug Transporters: Membrane transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), play a crucial role in the absorption, distribution, and excretion of drugs. Inhibition of these transporters can lead to altered drug exposure and potential adverse effects. In vitro studies are essential to characterize a compound's potential to act as a substrate or inhibitor of these transporters. As with CYP enzymes, there is no available information on the interaction of this compound with any clinically relevant drug transporters.

The absence of such fundamental data for this compound precludes a meaningful assessment of its drug-drug interaction potential. While research on various picolinamide (B142947) derivatives exists, these studies focus on their synthesis and primary pharmacological activity, without providing the necessary details on their metabolic and pharmacokinetic profiles. Therefore, it is not possible to construct a scientifically accurate and detailed analysis of the drug-drug interaction considerations for this compound at this time. Further preclinical research, specifically focused on in vitro drug metabolism and transporter interaction assays, is required to elucidate these critical properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for 6-Hydroxypicolinamide Derivatives

The development of efficient and versatile synthetic routes to novel this compound derivatives is a cornerstone of advancing research in this area. Traditional methods are being supplemented and replaced by innovative catalytic systems that offer greater selectivity, higher yields, and broader substrate scope.

One promising direction is the application of transition metal catalysis. For instance, palladium-catalyzed aminocarbonylation reactions have proven effective for the synthesis of related amide structures. nih.gov This methodology could be adapted for the direct carbonylation of 6-halopicolinates followed by amidation, providing a convergent and flexible route to a wide array of this compound derivatives. The optimization of reaction conditions, particularly the choice of ligands and solvents, will be crucial for achieving high chemoselectivity. nih.gov

Another area of exploration is the use of cobalt-catalyzed reductive coupling reactions. These methods have been successfully employed for the synthesis of complex heterocyclic structures from simple starting materials. organic-chemistry.org Researchers are investigating the potential of cobalt catalysis to construct the picolinamide (B142947) core or to introduce functional groups at various positions on the pyridine (B92270) ring. A possible mechanistic pathway involves the formation of a cobaltaazacyclopentene intermediate, which then undergoes further transformations to yield the desired product. organic-chemistry.org

The table below summarizes some emerging synthetic strategies that could be applied to the synthesis of this compound derivatives.

| Catalytic System | Potential Application to this compound Synthesis | Key Advantages |

| Palladium/XantPhos | Aminocarbonylation of 6-halopicolinates | High chemoselectivity for monocarbonylated products. nih.gov |

| Cobalt/dppe | Reductive coupling of nitriles and acrylamides | One-pot synthesis of complex heterocyclic structures. organic-chemistry.org |

| Copper(I)/6-HPA-DMCA | Hydroxylation of (hetero)aryl bromides | Low catalyst loading and use of water as a solvent. nih.gov |

Advanced Mechanistic Elucidation of Catalytic Processes

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound and its derivatives is essential for optimizing existing methods and developing new ones. Researchers are employing a combination of experimental and computational techniques to elucidate the intricate details of catalytic cycles.

In situ spectroscopy and Density Functional Theory (DFT) calculations are powerful tools for studying the intermediates and transition states of catalytic reactions. ruhr-uni-bochum.de For example, in copper/palladium-catalyzed cross-coupling reactions, DFT calculations have revealed that the transmetalation step can have a comparable energy barrier to the previously assumed rate-determining decarboxylation step. ruhr-uni-bochum.de This insight has led to the design of new ligands that facilitate the formation of bimetallic intermediates, thereby lowering the reaction temperature. ruhr-uni-bochum.de Similar approaches can be applied to investigate the mechanisms of reactions used to synthesize this compound derivatives, leading to more efficient and robust catalytic systems.

Kinetic studies are also crucial for understanding reaction mechanisms. By analyzing the dependence of reaction rates on the concentrations of reactants, catalysts, and ligands, researchers can gain insights into the rate-determining steps and the nature of the active catalytic species. For instance, kinetic and mechanistic investigations of the hydrolysis of p-nitrophenyl picolinate (B1231196) catalyzed by cobalt(II) complexes have suggested the formation of key intermediates between the substrate and the catalyst. researchgate.net

Development of Next-Generation Ligands through Computational Design

The properties and reactivity of metal complexes containing the this compound scaffold are highly dependent on the nature of the ligands. Computational chemistry is playing an increasingly important role in the rational design of next-generation ligands with tailored electronic and steric properties.

Machine learning (ML) is emerging as a powerful tool for accelerating ligand design. nih.gov By training ML models on existing experimental data, researchers can predict the performance of new ligand candidates and prioritize the most promising ones for synthesis and testing. This approach has been successfully used to design highly efficient ligands for copper(I)-catalyzed hydroxylation reactions, such as N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DMCA) and N-(2,7-Di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DTBCA). nih.gov

Structure-based ligand design is another important computational approach. By using the three-dimensional structure of a target protein, researchers can design ligands that bind with high affinity and selectivity. This strategy is particularly relevant for the development of this compound derivatives as therapeutic agents. For example, the design of N-(5-nitrothiazol-2-yl)-carboxamido derivatives as inhibitors of the SARS-CoV-2 main protease was guided by the co-crystal structure of a known inhibitor. wustl.edu

The following table highlights some computationally designed ligands and their applications.

| Ligand | Application | Computational Method |

| 6-HPA-DMCA | Cu(I)-catalyzed hydroxylation of (hetero)aryl bromides | Machine Learning nih.gov |

| 6-HPA-DTBCA | Cu(I)-catalyzed hydroxylation of chloride substrates | Machine Learning nih.gov |

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | Inhibition of SARS-CoV-2 main protease | Structure-based ligand design wustl.edu |

Expansion of Biological Target Identification and Validation

While the potential of this compound derivatives in medicinal chemistry is recognized, the identification and validation of their biological targets remain a key area of research. A systematic approach to target identification and validation is crucial for understanding the mechanism of action of these compounds and for developing them into effective drugs.

A variety of experimental and computational methods are being used for target identification. nih.gov Genetic approaches, such as genome-wide association studies (GWAS) and the use of CRISPR-Cas9 technology, can help to identify genes and proteins that are essential for the biological activity of a compound. wjbphs.comwjbphs.com Proteomics-based methods, such as affinity chromatography and mass spectrometry, can be used to directly identify the protein targets of a compound. wjbphs.com

Once a potential target has been identified, it must be validated to confirm its role in the observed biological effect. technologynetworks.com Target validation can be achieved through a combination of in vitro and in vivo experiments. For example, the synthesis and optimization of picolinamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) demonstrated a clear biological target. nih.gov The lead compound was shown to be a potent and selective inhibitor of the enzyme, and it exhibited excellent activity in a mouse pharmacodynamic model. nih.gov

Integration of Multi-Omics Data in Biological Activity Profiling

To gain a comprehensive understanding of the biological effects of this compound derivatives, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it is possible to create a detailed molecular profile of how a compound affects a biological system. nih.govmixomics.org

The integration of multi-omics data can provide insights into the mechanism of action of a compound, identify potential biomarkers for its activity, and reveal off-target effects. elifesciences.orgresearchgate.net For example, by combining proteomics and transcriptomics data, researchers can identify pathways that are significantly perturbed by a compound. elifesciences.org This information can then be used to formulate hypotheses about the compound's mechanism of action, which can be tested in further experiments.

Several web-based platforms and computational tools are available for the integration and analysis of multi-omics data, such as OmicsAnalyst and MVP. mdpi.com These tools enable researchers to visualize complex datasets, identify patterns and correlations, and generate new biological insights. mdpi.com The application of these powerful approaches to the study of this compound derivatives will undoubtedly accelerate the discovery and development of new therapeutic agents.

| Omics Technology | Information Provided | Application in this compound Research |

| Genomics | DNA sequence variations | Identification of genetic factors influencing compound sensitivity. wjbphs.com |

| Transcriptomics | Gene expression levels | Profiling of cellular responses to compound treatment. wjbphs.com |

| Proteomics | Protein abundance and modifications | Identification of direct protein targets and downstream signaling effects. wjbphs.com |

| Metabolomics | Metabolite levels | Understanding the impact of compounds on cellular metabolism. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.